2-Chloro-4-fluoro-1-methyl-3-(trifluoromethyl)benzene hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-fluoro-1-methyl-3-(trifluoromethyl)benzene hydrochloride is an organic compound with the molecular formula C8H6ClF4. It is a colorless to pale yellow liquid with a distinctive odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Chloro-4-fluoro-1-methyl-3-(trifluoromethyl)benzene hydrochloride involves the reaction of 2-Chloro-4-fluorotoluene with trifluoromethyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Types of Reactions:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.
Coupling Reactions: It is also involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-fluoro-1-methyl-3-(trifluoromethyl)benzene hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the development of new chemical reactions.
Biology: It serves as a building block for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives has led to the development of potential therapeutic agents for various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-fluoro-1-methyl-3-(trifluoromethyl)benzene hydrochloride involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the compound acts as an electrophile, attracting nucleophiles to replace the chlorine or fluorine atoms. In coupling reactions, it participates in the formation of carbon-carbon bonds through the catalytic action of palladium, which facilitates the transfer of organic groups between reactants .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-fluorotoluene: Similar in structure but lacks the trifluoromethyl group.
4-Chloro-1-(trifluoromethyl)benzene: Similar but lacks the fluorine atom at the 4-position.
2-Chloro-4-fluoro-1-(trifluoromethyl)benzene: Similar but without the methyl group.
Uniqueness: The presence of both chlorine and fluorine atoms, along with the trifluoromethyl and methyl groups, makes 2-Chloro-4-fluoro-1-methyl-3-(trifluoromethyl)benzene hydrochloride unique. This combination of substituents imparts specific chemical properties, such as increased reactivity in substitution and coupling reactions, and makes it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C8H6Cl2F4 |
---|---|
Molekulargewicht |
249.03 g/mol |
IUPAC-Name |
3-chloro-1-fluoro-4-methyl-2-(trifluoromethyl)benzene;hydrochloride |
InChI |
InChI=1S/C8H5ClF4.ClH/c1-4-2-3-5(10)6(7(4)9)8(11,12)13;/h2-3H,1H3;1H |
InChI-Schlüssel |
RYFMMFAYZFABPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)F)C(F)(F)F)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.